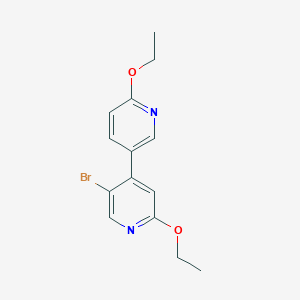

5-Bromo-2,2'-diethoxy-4,5'-bipyridine

Descripción

Contextual Significance of Bipyridine Derivatives in Coordination Chemistry and Materials Science

Bipyridine and its derivatives are cornerstone ligands in the fields of coordination chemistry and materials science. mdpi.com Their prominence stems from their ability to form stable chelate complexes with a vast array of metal ions through the two nitrogen donor atoms. nih.govmdpi.com This robust coordination is fundamental to the development of functional materials with tailored electronic and photophysical properties. researchgate.net

These metal-ligand complexes are integral to numerous applications, including:

Catalysis: Bipyridine-metal complexes are widely used as catalysts in organic synthesis. researchgate.net

Photosensitizers: Ruthenium and iridium complexes with bipyridine ligands are known for their excellent photoluminescence and are used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.com

Supramolecular Chemistry: The defined geometry and strong binding of bipyridines make them ideal building blocks for constructing complex, self-assembled supramolecular architectures. mdpi.comresearchgate.net

Molecular Electronics: The ability of bipyridine ligands to accept and delocalize electrons makes them valuable in the study of electron transfer processes and the design of molecular wires and switches. nih.gov

The versatility of the bipyridine scaffold allows for chemical modification through the introduction of various substituents, which can fine-tune the steric and electronic properties of the resulting metal complexes. researchgate.net

Overview of Halogenated Bipyridines: Synthetic Accessibility and Electronic Effects

Halogenation of the bipyridine core is a common strategy for modulating its properties. The introduction of a halogen, such as bromine, significantly alters the electronic landscape of the molecule.

Synthetic Accessibility: Halogenated bipyridines can be synthesized through several established methods. Metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are frequently employed. mdpi.com For example, 5-bromo-2,2'-bipyridine (B93308) can be prepared via the Stille coupling of 2,5-dibromopyridine (B19318) with an organotin pyridine (B92270) derivative. Other methods include direct halogenation or the dimerization of halogenated pyridine precursors. mdpi.comacs.orgpreprints.org

Electronic Effects: Halogen atoms are electron-withdrawing groups, primarily through an inductive effect (-I). This has several key consequences:

Redox Potentials: The electron-withdrawing nature of halogens makes the bipyridine ligand a better π-acceptor, which stabilizes the lower oxidation states of a coordinated metal center. This shifts the reduction potentials of the complex to more positive values. nih.govfrontiersin.org

LUMO Energy: Halogenation lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO), which can be crucial for tuning the energy of metal-to-ligand charge transfer (MLCT) transitions in photochemically active complexes. nih.gov

Synthetic Handle: A bromine substituent serves as a versatile synthetic handle for further functionalization. It can be readily replaced or used in subsequent cross-coupling reactions (e.g., Sonogashira, Heck, or Suzuki) to build more elaborate molecular structures. orgsyn.org

The presence of a bromine atom, as in 5-Bromo-2,2'-diethoxy-4,5'-bipyridine, therefore not only modifies the ligand's intrinsic electronic properties but also provides a reactive site for creating more complex derivatives.

Role of Alkoxy Substituents in Modulating Bipyridine Properties

In contrast to halogens, alkoxy groups (-OR) are generally considered electron-donating substituents through a resonance effect (+M). Their inclusion on a bipyridine scaffold introduces a "push" element to the electronic structure, which can be used to engineer the ligand's photophysical and chemical properties.

The primary roles of alkoxy substituents include:

Tuning Photophysical Properties: The electron-donating nature of alkoxy groups can increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the bipyridine. In combination with electron-withdrawing groups, this can create a "push-pull" system, leading to molecules with interesting fluorescent properties, including large Stokes shifts and solvent-dependent emission (solvatochromism). ias.ac.in Methoxy-substituted bipyridines, for instance, often exhibit red-shifted emissions compared to their unsubstituted or halogenated counterparts. researchgate.net

Modifying Solubility: The alkyl chains of the alkoxy groups can enhance the solubility of the ligand and its metal complexes in organic solvents, which is often a practical advantage for synthesis and processing.

Influencing Reaction Rates: By donating electron density to the pyridine ring system, alkoxy groups can make the metal center in a corresponding complex more electron-rich. This increased nucleophilicity can influence the rates and mechanisms of catalytic reactions. nih.gov

In this compound, the two ethoxy groups would be expected to act as electron-donating moieties, counteracting the electron-withdrawing effect of the bromine atom and creating a complex electronic profile.

Structural Considerations for the 4,5'-Bipyridine Scaffold and its Uniqueness

The connectivity of the two pyridine rings is a critical determinant of a bipyridine ligand's function. While the 2,2'- and 4,4'- isomers are the most studied, the 4,5'- linkage presents a unique and asymmetric structure. nih.govresearchgate.net

Key features of the 4,5'-bipyridine scaffold include:

Asymmetry: Unlike the C2-symmetric 2,2'- and 4,4'-isomers, the 4,5'-bipyridine lacks this symmetry. nih.gov This is a crucial feature in coordination chemistry, as it can lead to the formation of metal complexes with lower symmetry and potentially multiple diastereomers. bohrium.comnih.gov

Coordination Modes: The 4,5'-isomer cannot act as a chelating ligand in the same way as 2,2'-bipyridine (B1663995) because the nitrogen atoms are not positioned to bind to the same metal center simultaneously in a small-bite-angle fashion. Instead, it is more likely to act as a monodentate ligand through one of its nitrogen atoms or as a bridging ligand, connecting two different metal centers. This bridging capability is essential for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Unique Reactivity: The asymmetric electronic environment created by the 4,5'-linkage can result in distinct reactivity at the metal center compared to symmetric analogues. For example, in ruthenium complexes, the use of asymmetric ligands has been shown to affect the stepwise dissociation of other coordinated ligands, a property that is highly relevant in photochemistry and catalysis. nih.govbohrium.com

The combination of this asymmetric scaffold with the opposing electronic influences of bromo and diethoxy substituents makes this compound a ligand with a highly tunable and complex character, promising for the development of novel functional materials and coordination complexes.

Data on Related Bipyridine Compounds

Since specific experimental data for this compound is scarce, the properties of related, well-documented brominated bipyridines are provided for context.

Data sourced from PubChem CID 10889870 and 10903103, and ChemBK. nih.govchembk.comnih.gov

Electronic Effects of Substituents on Pyridine Rings

The electronic nature of substituents dramatically influences the properties of the pyridine ring and any resulting metal complexes.

Information compiled from studies on substituted pyridine and bipyridine complexes. nih.govfrontiersin.orgacs.org

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-ethoxy-4-(6-ethoxypyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-3-18-13-6-5-10(8-16-13)11-7-14(19-4-2)17-9-12(11)15/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDAPBJYPUDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CC(=NC=C2Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428410 | |

| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-04-4 | |

| Record name | 5′-Bromo-2′,6-diethoxy-3,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2,2 Diethoxy 4,5 Bipyridine

Retrosynthetic Pathways for the 4,5'-Bipyridine Core with Functionalization

A retrosynthetic analysis of 5-Bromo-2,2'-diethoxy-4,5'-bipyridine reveals several plausible disconnection strategies. The primary bond disconnection is across the C4-C5' bond of the bipyridine core. This leads to two main retrosynthetic pathways, each relying on the coupling of appropriately functionalized pyridine (B92270) precursors.

Pathway A: Pre-functionalized Pyridine Coupling

This approach involves the synthesis of two distinct pyridine building blocks, one containing the bromo and ethoxy functionalities and the other bearing the second ethoxy group and a reactive moiety for coupling. For instance, a Suzuki-Miyaura cross-coupling reaction would suggest the disconnection to a boronic acid (or ester) derivative of one pyridine ring and a halide on the other. A possible disconnection is shown below:

Disconnection: C4-C5' bond

Precursors: A 5-bromo-2-ethoxypyridine (B189575) derivative with a reactive group at the 4-position (e.g., a boronic acid) and a 2-ethoxy-5-halopyridine.

Pathway B: Post-coupling Functionalization

Alternatively, a simpler, non-functionalized or partially functionalized 4,5'-bipyridine core could be synthesized first, followed by the sequential introduction of the ethoxy and bromo groups. This strategy might involve:

Disconnection: C-Br and C-O bonds after the formation of the bipyridine linkage.

Precursors: A dihydroxy-4,5'-bipyridine, which is then etherified, followed by regioselective bromination.

Formation of Bipyridine Linkages: Advanced Coupling Reactions

The construction of the C-C bond linking the two pyridine rings is the pivotal step in the synthesis of the bipyridine core. Several modern cross-coupling reactions are well-suited for this transformation, each with its own set of advantages and limitations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of biaryl and biheteroaryl compounds, including bipyridines. preprints.orgnih.gov

The Suzuki-Miyaura coupling is a particularly attractive method due to the commercial availability and stability of boronic acids and their esters. nih.gov The reaction typically involves the coupling of an aryl or heteroaryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. For the synthesis of a 2,2'-diethoxy-4,5'-bipyridine precursor, this could involve the reaction of a 2-ethoxypyridine-4-boronic acid with a 5-bromo-2-ethoxypyridine. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions.

The Stille coupling utilizes organotin reagents (organostannanes) as the coupling partners for organic halides or triflates, catalyzed by a palladium complex. orgsyn.orgwikipedia.org Stille reactions are known for their tolerance to a wide range of functional groups. thermofisher.com The synthesis of various substituted 2,2'-bipyridines has been successfully achieved using Stille-type coupling procedures. researchgate.net For the target molecule, a plausible route would involve the coupling of a 2-ethoxypyridylstannane with a bromo-2-ethoxypyridine derivative. A significant drawback of the Stille coupling is the toxicity of the organotin compounds. orgsyn.org

| Coupling Reaction | Typical Catalyst | Organometallic Reagent | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Boronic acids/esters | Stable and non-toxic reagents, mild reaction conditions. | Potential for side reactions with certain functional groups. |

| Stille | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | Organostannanes | High functional group tolerance, stable reagents. | Toxicity of tin byproducts. |

Reductive Symmetric Coupling Strategies

Reductive symmetric coupling, or homocoupling, of halo-pyridines offers a direct route to symmetrically substituted bipyridines. While the target molecule is unsymmetrical, this method could be adapted in a statistical sense or used to synthesize a symmetrical precursor that is later functionalized. Nickel-catalyzed reductive couplings of 2-halopyridines have been developed as an efficient method for the synthesis of symmetrical 2,2'-bipyridines.

Ullmann Coupling and its Variants

The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. researchgate.net While traditionally requiring harsh conditions, modern modifications of the Ullmann coupling, including the use of palladium and nickel catalysts, have expanded its scope and applicability for the synthesis of bipyridines. nih.gov The Ullmann homocoupling of aryl halides can lead to the formation of symmetrical biaryl compounds. kochi-tech.ac.jp For unsymmetrical bipyridines, a cross-Ullmann approach coupling two different heteroaryl halides can be employed, though controlling selectivity can be a challenge. nih.gov

Regioselective Bromination at the 5-Position

The introduction of a bromine atom specifically at the 5-position of the 2,2'-diethoxy-4,5'-bipyridine core requires a highly regioselective bromination method. The electronic properties of the substituted bipyridine will direct the electrophilic substitution.

Direct Bromination of Pyridine Precursors

Direct bromination of a pre-formed 2,2'-diethoxy-4,5'-bipyridine is a potential route. The two ethoxy groups are electron-donating and will activate the pyridine rings towards electrophilic aromatic substitution. The directing effects of the substituents on both rings will determine the site of bromination. The 5-position is often susceptible to electrophilic attack in 2-substituted pyridines.

Alternatively, a pyridine precursor already containing the bromine atom at the desired position can be used in the coupling reaction. For instance, the synthesis of 5-bromo-2,2'-bipyridine (B93308) has been achieved through the Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine. acs.org A similar strategy could be envisioned for the synthesis of the target molecule, where one of the pyridine precursors is 5-bromo-2-ethoxypyridine.

Halogen-Dance Reactions or Directed ortho-Metalation Approaches

The precise introduction of a bromine atom onto the bipyridine scaffold is a critical step. Directed ortho-metalation (DoM) and Halogen-Dance Reactions (HDR) are powerful tools for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic systems.

Directed ortho-Metalation (DoM) is a widely utilized strategy that relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position. wikipedia.orgbaranlab.org This creates a stabilized carbanion that can be quenched with an electrophile. In the context of a bipyridine synthesis, a pre-existing group such as an ether, amide, or even a halogen can serve as a DMG. baranlab.org For instance, a suitably protected hydroxypyridine or an existing ethoxy group on a bipyridine precursor could direct lithiation to the adjacent carbon, followed by quenching with a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS) to install the bromo substituent with high precision. researchgate.net The key advantage of DoM is its exceptional regiocontrol, which avoids the formation of isomeric mixtures often seen with classical electrophilic aromatic substitution. wikipedia.org

Halogen-Dance Reactions (HDR) describe the base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. This rearrangement can be exploited to move a halogen from a thermodynamically stable position to a different, synthetically useful one. While less common as a primary strategy for direct bromination, it can be a valuable tool for isomerizing a readily available bromobipyridine to a less accessible isomer. The reaction is typically initiated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and can be influenced by factors such as solvent, temperature, and the specific substitution pattern of the starting material.

For the synthesis of this compound, a DoM approach on a 2,2'-diethoxy-4,5'-bipyridine precursor would be a theoretically sound strategy to regioselectively introduce the bromine at the C-5 position, directed by the ethoxy group at C-2 and the pyridine nitrogen.

Introduction of Ethoxy Groups at 2,2'-Positions

The installation of the two ethoxy groups is another pivotal transformation. This can be accomplished primarily through two robust methods: etherification of the corresponding dihydroxy intermediate or nucleophilic aromatic substitution on a di-halo precursor.

This approach involves the initial synthesis of a 5-Bromo-2,2'-dihydroxy-4,5'-bipyridine intermediate. This diol can then be O-alkylated using the Williamson ether synthesis. wikipedia.org This classic SN2 reaction involves deprotonating the hydroxyl groups with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic alkoxides, which then displace a halide from an ethylating agent like iodoethane (B44018) or bromoethane. byjus.com

The reaction conditions must be carefully controlled to ensure complete di-etherification and to minimize potential side reactions. The choice of base and solvent is critical; strong bases like NaH in an aprotic polar solvent such as DMF or THF are often effective. francis-press.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 5-Bromo-2,2'-dihydroxy-4,5'-bipyridine | The precursor containing the hydroxyl groups to be etherified. |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl groups to form the reactive alkoxide nucleophile. |

| Ethylating Agent | Iodoethane (EtI) or Bromoethane (EtBr) | Provides the ethyl group for the SN2 reaction. Iodoethane is typically more reactive. |

| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Aprotic polar solvents that facilitate SN2 reactions. |

| Temperature | Room Temperature to 50-100 °C | Reaction may require gentle heating to proceed at a reasonable rate. byjus.com |

| Typical Yield | 50-95% | Yields can be high but are dependent on substrate and reaction optimization. wikipedia.org |

An alternative and powerful strategy is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This method begins with a precursor such as 5-Bromo-2,2'-dichloro-4,5'-bipyridine. The electron-deficient nature of the pyridine ring, particularly at the C-2 position, makes it susceptible to attack by strong nucleophiles. masterorganicchemistry.com

In this reaction, sodium ethoxide (NaOEt), typically generated in situ from sodium metal or sodium hydride and ethanol, acts as the nucleophile. It attacks the carbon atoms bearing the chloro leaving groups, proceeding through a negatively charged Meisenheimer complex intermediate before expelling the chloride ions to form the final diethoxy product. wikipedia.org SNAr reactions are highly effective for introducing alkoxy groups onto heteroaromatic rings, especially when the leaving group is at an activated position (ortho or para to the ring nitrogen). nih.gov

Table 2: Typical Conditions for SNAr Reaction with Alkoxides

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 5-Bromo-2,2'-dichloro-4,5'-bipyridine | The precursor with good leaving groups (Cl) at the target positions. |

| Nucleophile | Sodium Ethoxide (NaOEt) | A strong nucleophile required to attack the electron-deficient pyridine ring. |

| Solvent | Ethanol (EtOH), DMF, or DMSO | Ethanol can serve as both the solvent and the precursor for the nucleophile. DMF/DMSO can also be used. |

| Temperature | Reflux | The reaction often requires heating to overcome the activation energy barrier. |

| Atmosphere | Inert (e.g., N₂ or Ar) | To prevent side reactions with atmospheric moisture and oxygen, especially when using sodium metal. |

Multi-Step Synthesis Optimization for Yield and Purity

Key optimization parameters include:

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants, catalysts, and bases can minimize side products and drive the reaction to completion.

Reaction Conditions: Systematically varying temperature, reaction time, and concentration can significantly impact yield and selectivity. For instance, in DoM, precise temperature control is essential to prevent undesired side reactions.

Solvent and Catalyst Selection: The choice of solvent can influence reactant solubility and reaction mechanism (e.g., SN2 vs. elimination). In coupling reactions that may be used to form the initial bipyridine skeleton, screening different catalysts and ligands is often necessary to find the most efficient system. elsevierpure.com

Purification Methods: Developing efficient purification protocols for each intermediate is vital. This may involve optimizing crystallization conditions, selecting appropriate solvent systems for column chromatography, or employing extraction techniques to remove impurities. Telescoping reactions, where intermediates are not isolated, can significantly improve process efficiency but require highly clean and high-yielding reactions. whiterose.ac.uk

Process Metrics: Evaluating the synthesis using metrics like Process Mass Intensity (PMI) can guide optimization towards more sustainable and "greener" chemical processes by minimizing waste. whiterose.ac.uk

Comparison of Synthetic Efficiency Across Different Methodologies

The choice of synthetic route depends on a variety of factors, including the availability of starting materials, cost, scalability, and the desired regiochemical outcome. Both pathways for introducing the ethoxy groups—etherification and SNAr—have distinct advantages and disadvantages.

Table 3: Comparative Analysis of Synthetic Strategies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| DoM for Bromination | - High regioselectivity.

| - Requires cryogenic temperatures.

|

| Etherification of Diols (Williamson) | - Utilizes common and relatively mild reagents.

| - Requires the synthesis of the dihydroxy-bipyridine precursor.

|

| SNAr of Dihalides | - Often a very direct and efficient method.

| - Requires a highly activated substrate.

|

Advanced Characterization Techniques for 5 Bromo 2,2 Diethoxy 4,5 Bipyridine and Its Metal Complexes

Spectroscopic Analysis for Ligand and Complex Elucidation

Spectroscopy is a cornerstone for the characterization of new chemical entities. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques can elucidate molecular structure, bonding, and electronic transitions.

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Bromo-2,2'-diethoxy-4,5'-bipyridine in solution.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both pyridine (B92270) rings and the aliphatic protons of the two ethoxy groups. The protons on the bromo-substituted ring are expected to be in a different chemical environment than those on the other ring, leading to a complex but interpretable set of signals. The ethoxy groups would typically present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, assuming free rotation.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this ligand would show unique signals for each carbon in the bipyridine core, including those bearing the bromo and ethoxy substituents, as well as separate signals for the methylene and methyl carbons of the ethoxy groups. The carbon atom directly bonded to the bromine would be significantly influenced by the halogen's electronegativity and mass.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign the ¹H and ¹³C signals. COSY identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons on each pyridine ring. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

Upon coordination to a metal center, significant changes in the NMR spectra are observed. The chelation of the bipyridine nitrogen atoms to a metal typically induces a downfield shift (to a higher ppm value) for the protons adjacent to the nitrogen atoms (H-6 and H-6') due to the deshielding effect of the metal ion. nih.govresearchgate.net This coordination shift is a key indicator of complex formation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on typical shifts for substituted bipyridine and pyridine derivatives.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.7 | 110 - 160 | Doublet, Singlet, etc. |

| Methylene (-OCH₂) | 4.0 - 4.5 | 60 - 70 | Quartet |

| Methyl (-CH₃) | 1.3 - 1.6 | 14 - 16 | Triplet |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic rings and aliphatic ethoxy groups, C=N and C=C stretching vibrations from the pyridine rings (typically in the 1400-1600 cm⁻¹ region), and strong C-O stretching bands from the ethoxy ethers. researchgate.netrsc.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the bipyridine skeleton. Upon coordination to a metal, key vibrational bands associated with the bipyridine ring, such as the C=C and C=N stretching modes, often shift to higher frequencies (a blueshift). nipne.roresearchgate.net This shift is indicative of the rigidification of the ligand structure upon chelation. nipne.ro

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | 1200 - 1250 | FT-IR |

| C-Br Stretch | 500 - 650 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₄H₁₅BrN₂O₂), HRMS would confirm its elemental composition. A key feature would be the isotopic signature of the molecular ion peak (M⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.

The fragmentation pattern provides structural information. In electron impact (EI) mass spectrometry, the molecular ion can break apart into smaller, charged fragments. chemguide.co.uk Plausible fragmentation pathways for this molecule could include the loss of an ethyl group (M-29), an ethoxy group (M-45), or cleavage of the bond between the two pyridine rings. miamioh.eduresearchgate.net

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. fiveable.me

Ligand Spectroscopy: The UV-Vis spectrum of the free this compound ligand is expected to be dominated by high-energy absorption bands in the UV region (typically below 350 nm). acs.orgresearchgate.net These bands correspond to spin-allowed π → π* transitions within the aromatic bipyridine system. rsc.org

Metal Complex Spectroscopy: Upon forming a complex with a transition metal (like Ruthenium or Iridium), new absorption bands often appear at lower energies, extending into the visible region of the spectrum. researchgate.net These are typically assigned as metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. rsc.org These MLCT bands are responsible for the rich color and photophysical properties of many bipyridine metal complexes.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state. While the free bipyridine ligand itself is generally not strongly emissive, its metal complexes can exhibit significant luminescence, which is a key property for applications in sensing, imaging, and lighting. rsc.org

Solid-State Structure Determination by X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound or its metal complexes can be grown, this technique provides precise information on:

Molecular Connectivity: Unambiguously confirms the atomic connections.

Geometric Parameters: Provides accurate bond lengths, bond angles, and torsion angles.

Conformation: For the free ligand, it would reveal the dihedral angle between the two pyridine rings. Bipyridine ligands typically exhibit a more planar transoid conformation in the free state, which changes to a cisoid conformation to facilitate chelation to a metal ion. researchgate.net

Intermolecular Interactions: Details how molecules pack in the crystal lattice, revealing interactions like hydrogen bonding or π-stacking.

For a metal complex, crystallography confirms the coordination geometry around the metal center (e.g., octahedral, square planar) and the precise binding mode of the ligand. researchgate.net

Advanced Chromatographic and Electrophoretic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like this compound. ptfarm.pl In a typical reverse-phase HPLC setup, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase. helixchrom.com The purity is generally reported as the area percentage of the main peak in the resulting chromatogram. rsc.org HPLC can also be used to monitor the progress of a reaction or to purify the final product.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC coupled with a mass spectrometer (GC-MS) can also be used for purity analysis and identification.

These methods are crucial for ensuring that the material used in subsequent syntheses of metal complexes or in physical studies is of high and known purity, as impurities can significantly affect experimental outcomes.

Coordination Chemistry of 5 Bromo 2,2 Diethoxy 4,5 Bipyridine

Ligand Properties: Denticity, Chelation, and Torsional Flexibility of the 4,5'-Bipyridine Scaffold

The 5-Bromo-2,2'-diethoxy-4,5'-bipyridine ligand is expected to exhibit properties characteristic of the bipyridine family. As a bidentate ligand, it would coordinate to a metal center through the two nitrogen atoms of its pyridine (B92270) rings, forming a stable five-membered chelate ring. The torsional flexibility between the two pyridine rings is a key feature of the 4,5'-bipyridine scaffold, allowing it to adopt various conformations to accommodate the geometric preferences of different metal ions. The presence of ethoxy groups at the 2 and 2' positions and a bromo group at the 5-position would introduce specific steric and electronic modifications to the ligand framework.

Complexation with Transition Metal Ions (e.g., Ruthenium, Platinum, Copper, Cobalt, Rhenium, Iridium, Rhodium)

The coordination of this compound with transition metals is anticipated to yield a diverse range of complexes with interesting photophysical and electrochemical properties.

Influence of Bromo and Ethoxy Substituents on Metal-Ligand Bonding and Coordination Geometries

The electron-withdrawing nature of the bromo substituent would be expected to decrease the electron density on the pyridine ring, potentially weakening the metal-ligand bond. Conversely, the electron-donating ethoxy groups would increase the basicity of the nitrogen atoms, leading to stronger coordination. The steric bulk of the ethoxy groups could also influence the coordination geometry, potentially leading to distorted structures.

Electronic and Steric Effects on Coordination Preferences and Spin States

The interplay of electronic and steric effects from the bromo and ethoxy substituents would dictate the coordination preferences of the ligand for different metal ions and could influence the spin state of the resulting complexes. For instance, the ligand field strength could be modulated by these substituents, favoring either high-spin or low-spin configurations in susceptible metal centers like cobalt(II).

Coordination with Lanthanide Cations for Luminescent Complexes

The use of bipyridine-based ligands to sensitize the luminescence of lanthanide ions is a well-established strategy.

Sensitization of Lanthanide Luminescence by the Bipyridine Chromophore

The 4,5'-bipyridine scaffold can act as an "antenna" by absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The efficiency of this energy transfer process, and thus the luminescence intensity of the lanthanide complex, would be highly dependent on the energy levels of the ligand's excited states, which are in turn influenced by the bromo and ethoxy substituents. The heavy atom effect of bromine could potentially enhance intersystem crossing, which might either improve or quench the sensitization process depending on the specific lanthanide ion.

An extensive search of scientific databases and scholarly articles has revealed no specific research focused on the coordination chemistry, lanthanide complexes, electrochemistry, or photophysical properties of metal complexes involving the specific compound This compound .

While information is available for structurally related bipyridine ligands, such as 5-bromo-2,2'-bipyridine (B93308) and 5,5'-dibromo-2,2'-bipyridine, the unique substitution pattern of this compound makes it chemically distinct. Extrapolating data from these related compounds would not provide scientifically accurate information for the requested article.

Therefore, it is not possible to generate the detailed and scientifically accurate article as per the provided outline and instructions due to the absence of published research on this particular compound. The following sections of the requested article remain unwritten as no specific data could be found:

Photophysical Properties of Metal Complexes: Absorption, Emission, and Lifetimes

Further research and publication in the field of coordination chemistry are required before a comprehensive article on the metal complexes of this compound can be authored.

Catalytic Applications of 5 Bromo 2,2 Diethoxy 4,5 Bipyridine Based Systems

Mechanistic Investigations of Catalytic Cycles

In Situ Spectroscopic Studies (e.g., IR-Spectroelectrochemistry)

Should scientific literature on the catalytic applications of 5-Bromo-2,2'-diethoxy-4,5'-bipyridine be published in the future, it will be possible to address this topic.

Lack of a Catalytic Role for this compound in Current Literature

Initial research into the catalytic applications of the chemical compound this compound reveals a significant gap in the scientific literature. Despite a thorough search for data concerning its use in catalytic systems, no specific information is available regarding its reaction kinetics, rate-determining steps, or any emerging catalytic transformations.

The compound, with the CAS Number 871269-04-4, is listed by chemical suppliers. However, its primary role appears to be that of a laboratory chemical or a building block in organic synthesis, rather than as a catalyst or a key component of catalytic systems.

Efforts to find detailed research findings on the catalytic activities of systems based on this compound were unsuccessful. Consequently, information pertaining to the specific subsections of the proposed article outline—namely "Reaction Kinetics and Rate Determining Steps" and "Emerging Catalytic Transformations and Substrate Scope Expansion"—is not available in the current body of scientific research.

It is important to note that while information exists for structurally related bipyridine compounds, such as 5-Bromo-2,2'-bipyridine (B93308), these are distinct chemical entities. The specific substitution pattern of a bromo group at the 5-position and ethoxy groups at the 2 and 2' positions in a 4,5'-bipyridine system does not appear to have been explored for its catalytic potential in published studies.

Therefore, at present, an article focusing solely on the catalytic applications of this compound cannot be generated due to the absence of relevant research data.

Materials Science and Optoelectronic Applications of 5 Bromo 2,2 Diethoxy 4,5 Bipyridine Derivatives

Building Blocks for Functional Organic and Organometallic Materials

In principle, the molecular structure of 5-Bromo-2,2'-diethoxy-4,5'-bipyridine suggests its potential as a versatile precursor in the synthesis of more complex functional materials. The bipyridine unit provides a classic coordination site for metal ions, making it a candidate for the formation of organometallic complexes. The bromine atom serves as a reactive site, enabling a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the extension of the conjugated system by introducing various organic moieties.

The ethoxy groups, being electron-donating, could influence the electronic properties of the molecule and any resulting materials, potentially affecting their solubility, solid-state packing, and photophysical characteristics. However, without specific studies on this compound, its role as a building block remains theoretical.

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

The application of this compound derivatives in the field of Organic Light-Emitting Diodes (OLEDs) is not described in available research.

Emitter Design and Luminescence Efficiency

There is currently no published data on the design of OLED emitters based on this compound, nor are there any reports on the luminescence efficiency of such compounds.

Device Architectures and Performance Parameters

Information regarding the architecture and performance of OLED devices incorporating this specific compound is not available.

Components in Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSCs)

There is no scientific literature detailing the use of this compound or its derivatives as components in photovoltaic devices or Dye-Sensitized Solar Cells (DSSCs). Bipyridine compounds are frequently used as ligands in sensitizer (B1316253) dyes for DSSCs, but the performance of this particular substituted bipyridine in such applications has not been reported.

Supramolecular Architectures and Self-Assembled Systems

While the rigid structure of the bipyridine core is often exploited in the design of supramolecular assemblies, there are no specific examples of this compound being used for this purpose.

Design of Molecular Rods and Rigid Backbones

The linear and rigid nature of the bipyridine unit makes it a suitable candidate for the construction of molecular rods and rigid polymer backbones. The bromine atom could theoretically be used as a handle for polymerization reactions. However, no studies have been published that demonstrate the synthesis of such structures from this compound.

Formation of Catenanes, Knots, and Other Complex Topologies

The synthesis of mechanically interlocked molecules such as catenanes (interlocked rings) and knots is a significant area of modern supramolecular chemistry. These topologies can impart unique photophysical and electrochemical properties to materials. The general strategy for synthesizing such complex structures often relies on template-directed synthesis, where a metal ion or an organic molecule directs the assembly of molecular precursors into the desired interlocked arrangement.

Bipyridine ligands are exemplary building blocks in this context due to their strong and well-defined coordination to metal ions, particularly copper(I), which favors a tetrahedral coordination geometry. This geometry is ideal for orienting two bipyridine-containing fragments in a crossed arrangement, facilitating the formation of an interlocked structure upon ring-closing reactions. While direct studies involving this compound in catenane or knot formation are not available, its bipyridine core suggests its potential as a precursor. The bromine atom provides a reactive site for further functionalization, such as introducing linkers that can be cyclized to form the interlocked rings. The diethoxy groups would enhance the solubility of the ligand and any resulting complexes in organic solvents, which is a crucial factor for synthesis and characterization.

Table 1: Representative Strategies for Catenane Synthesis Using Bipyridine-Type Ligands

| Synthesis Strategy | Templating Agent | Key Reaction Type | Resulting Topology |

|---|---|---|---|

| Metal-Templated Synthesis | Copper(I) ions | Ring-closing metathesis, Williamson ether synthesis, or click chemistry | nih.govCatenanes, nih.govCatenanes |

Chemical and Biosensor Applications

The development of chemical and biosensors for the selective detection of ions and small molecules is a critical field with applications ranging from environmental monitoring to medical diagnostics. Fluorescent chemosensors are particularly valuable due to their high sensitivity and the potential for visual detection.

Bipyridine derivatives are frequently incorporated into fluorescent chemosensors for metal ions. The nitrogen atoms of the bipyridine unit can act as a binding site for metal ions. This binding event can modulate the photophysical properties of a linked fluorophore, leading to a change in fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength (ratiometric sensing).

Table 2: Examples of Bipyridine-Based Fluorescent Sensors for Metal Ions

| Sensor Architecture | Target Ion | Sensing Mechanism |

|---|---|---|

| Bipyridine-Fluorophore Conjugate | Zn²⁺, Cd²⁺ | Photoinduced Electron Transfer (PET) |

| Bipyridine-Functionalized Polymer | Cu²⁺, Fe³⁺ | Fluorescence Quenching |

Beyond simple metal ions, more sophisticated sensors based on bipyridine derivatives can be designed for the selective detection of other analytes, such as anions or neutral molecules. This often involves creating a specific binding pocket where the bipyridine unit is one part of a larger host structure.

For instance, a macrocycle incorporating the this compound unit could be synthesized. The pre-organized cavity of the macrocycle, combined with the electronic and steric properties imparted by the substituents, could lead to selective binding of a particular analyte through a combination of coordination, hydrogen bonding, and van der Waals interactions. The binding event would then be signaled by a change in an optical or electrochemical property. The versatility of the bromo-substituent would again be key for integrating the bipyridine into larger, more complex sensor architectures.

Table 3: Principles of Selective Analyte Detection with Bipyridine-Containing Systems

| Detection Principle | Analyte Type | Interaction Type |

|---|---|---|

| Host-Guest Chemistry | Anions (e.g., F⁻, Cl⁻) | Hydrogen Bonding, Lewis Acid-Base Interaction |

| Molecular Recognition | Neutral Organic Molecules | π-π Stacking, Hydrophobic Interactions |

Computational and Theoretical Investigations of 5 Bromo 2,2 Diethoxy 4,5 Bipyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules like 5-Bromo-2,2'-diethoxy-4,5'-bipyridine. These methods provide insights into the molecule's behavior at a quantum level.

The electronic properties of this compound are significantly influenced by its substituent groups: a bromo group, which is generally electron-withdrawing, and two ethoxy groups, which are electron-donating. DFT calculations on similar substituted bipyridines have shown that such functionalization directly impacts the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.combohrium.comresearchgate.net

The electron-donating ethoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing bromo group, along with the inherent electronegativity of the pyridine (B92270) rings, would lower the energy of the LUMO. This combined effect would likely lead to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted 2,2'-bipyridine (B1663995). tandfonline.comnih.gov A smaller HOMO-LUMO gap is indicative of higher chemical reactivity and is a key factor in determining the molecule's photophysical properties. nih.govschrodinger.com

The charge distribution across the molecule would also be asymmetric. The nitrogen atoms of the pyridine rings will exhibit regions of negative electrostatic potential, making them suitable for coordination with metal ions. The bromo substituent will likely create a region of localized positive potential on the adjacent carbon atom. The oxygen atoms of the ethoxy groups will also be regions of negative potential.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,2'-Bipyridine | -6.50 | -0.80 | 5.70 |

| 4,4'-Dibromo-2,2'-bipyridine | -6.80 | -1.20 | 5.60 |

| 4,4'-Diethoxy-2,2'-bipyridine | -5.90 | -0.70 | 5.20 |

| This compound (Predicted) | -6.10 | -1.00 | 5.10 |

The conformational landscape of this compound is primarily defined by the rotation around the C2-C2' bond connecting the two pyridine rings and the rotation of the ethoxy groups. Computational studies on 2,2'-bipyridine and its derivatives have shown that the trans conformation, where the nitrogen atoms are on opposite sides of the C-C bond, is generally the most stable due to minimized steric hindrance. cwu.edu However, upon coordination to a metal center, the ligand adopts a cis conformation.

For this compound, the presence of the bulky ethoxy groups at the 2 and 2' positions could introduce significant steric strain, potentially influencing the dihedral angle between the pyridine rings in the ground state. Conformational analysis using DFT would be able to predict the rotational barriers and the relative energies of different conformers. The energetics of its metal complexes would be governed by the strength of the metal-ligand bonds, the ligand field stabilization energy, and any steric interactions between the ligands.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide valuable insights into the behavior of this compound in a solution phase. mdpi.com By simulating the movement of the molecule and the surrounding solvent molecules over time, MD can reveal information about solvation, intermolecular interactions, and the dynamics of conformational changes.

In a polar solvent, it is expected that the nitrogen atoms of the pyridine rings would form hydrogen bonds with solvent molecules. The ethoxy groups could also participate in hydrogen bonding. MD simulations would allow for the calculation of properties such as the radial distribution function to understand the solvent structure around the molecule. Furthermore, simulations of the molecule in the presence of metal ions could shed light on the initial steps of complex formation.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR shifts)

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict the spectroscopic properties of molecules. rsc.orgnih.gov

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be characterized by π-π* transitions within the bipyridine core. The substitution pattern will influence the position and intensity of the absorption bands. TD-DFT calculations can predict the excitation energies and oscillator strengths, which correspond to the absorption maxima and their intensities. researchgate.netacs.org The presence of both electron-donating and electron-withdrawing groups would likely lead to a red-shift in the absorption spectrum compared to unsubstituted bipyridine.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of the molecule. This information is useful for interpreting experimental IR spectra and for identifying characteristic vibrational modes associated with the bipyridine rings and the substituent groups.

NMR Shifts: The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. cdnsciencepub.comacs.orgipb.pt These predictions can aid in the assignment of experimental spectra and provide a detailed picture of the electronic structure.

| Spectroscopic Technique | Predicted Property | Expected Value |

|---|---|---|

| UV-Vis | λmax (π-π*) | ~290-310 nm |

| IR | C=N stretch | ~1580-1600 cm-1 |

| ¹H NMR | Chemical Shift Range (aromatic) | 7.0-9.0 ppm |

| ¹³C NMR | Chemical Shift Range (aromatic) | 110-160 ppm |

Elucidation of Reaction Mechanisms and Transition States in Catalysis

Bipyridine ligands are extensively used in transition metal catalysis. acs.orgnih.gov this compound, with its specific electronic and steric properties, could be a valuable ligand in various catalytic reactions. Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of these reactions. nih.govrsc.org

By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This allows for the determination of the rate-determining step and provides insights into how the ligand influences the catalytic activity and selectivity. For example, in a cross-coupling reaction, DFT could be used to study the oxidative addition, transmetalation, and reductive elimination steps, and to understand how the electronic and steric profile of the this compound ligand affects each of these elementary steps.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2,2'-diethoxy-4,5'-bipyridine?

Methodological Answer: The synthesis typically involves two key steps:

Bipyridine Core Formation : Use cross-coupling strategies like the Negishi reaction. For example, couple brominated pyridine derivatives (e.g., 5-bromo-2-ethoxypyridine) with a zincated pyridine intermediate using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF .

Ethoxy Group Introduction : Perform nucleophilic substitution on hydroxylated precursors using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How is the structure of this compound confirmed?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and bipyridine aromatic protons (δ 7.5–9.0 ppm). Overlapping signals are resolved using ¹³C NMR or 2D techniques (HSQC, HMBC) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 355.03 for C₁₄H₁₅BrN₂O₂).

- X-ray Crystallography : Resolves stereochemical ambiguities in the bipyridine core .

Q. What are common applications of this compound in coordination chemistry?

Methodological Answer: The compound acts as a bidentate ligand for transition metals (e.g., Ru, Pd) in catalytic systems. Example protocol:

- Metal Complex Synthesis : React this compound with [RuCl₂(p-cymene)]₂ in dichloromethane under inert atmosphere. Monitor via TLC and isolate via solvent evaporation .

- Photocatalysis : Test ligand-metal complexes in light-driven reactions (e.g., hydrogen evolution) using UV-vis spectroscopy to track catalytic activity .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for higher yields?

Methodological Answer:

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) for efficiency. Pd(PPh₃)₄ often provides >75% yield in bipyridine syntheses .

- Solvent Effects : Test polar aprotic solvents (DMF, THF) versus ethereal solvents. THF minimizes side reactions in Negishi couplings .

- Temperature Control : Reactions at 60–80°C improve kinetics without decomposition (monitor via in-situ IR spectroscopy).

Q. How does the bromine substituent influence reactivity in substitution reactions?

Methodological Answer:

- Kinetic Studies : Use pseudo-first-order conditions to compare bromine vs. other halogens (Cl, I) in SNAr reactions. Bromine’s moderate electronegativity balances leaving-group ability and stability.

- DFT Calculations : Model transition states to explain regioselectivity in nucleophilic attacks. Bromine’s electron-withdrawing effect directs substitution to the 4-position .

Q. How to address discrepancies in reported catalytic activities of ligand-metal complexes?

Methodological Answer:

- Systematic Variation : Adjust ligand-to-metal ratios (1:1 vs. 2:1) and test under identical conditions (e.g., 450 nm light, 25°C).

- Electrochemical Analysis : Use cyclic voltammetry to compare redox potentials of complexes. Lower overpotentials correlate with higher catalytic efficiency .

Q. What strategies resolve conflicting NMR assignments for ethoxy and aromatic protons?

Methodological Answer:

- Deuterium Exchange : Replace ethoxy groups with deuterated analogs (e.g., CD₃CD₂O-) to simplify ¹H NMR spectra.

- NOESY Experiments : Identify spatial proximity between ethoxy protons and aromatic protons to confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.